molecular formula C6H11NO3 B6202471 2-carbamoyl-2-methylbutanoic acid CAS No. 854850-63-8

2-carbamoyl-2-methylbutanoic acid

Cat. No.: B6202471
CAS No.: 854850-63-8
M. Wt: 145.16 g/mol
InChI Key: LYRJONPZYBDVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbamoyl-2-methylbutanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of butanoic acid, featuring a carbamoyl group and a methyl group attached to the second carbon atom of the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-carbamoyl-2-methylbutanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylbutanoic acid with a carbamoylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, followed by hydrolysis to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process may also incorporate purification steps like crystallization or distillation to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoyl-2-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

2-Carbamoyl-2-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-carbamoyl-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: 2-Carbamoyl-2-methylbutanoic acid is unique due to the presence of both a carbamoyl group and a methyl group on the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

854850-63-8

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-carbamoyl-2-methylbutanoic acid

InChI

InChI=1S/C6H11NO3/c1-3-6(2,4(7)8)5(9)10/h3H2,1-2H3,(H2,7,8)(H,9,10)

InChI Key

LYRJONPZYBDVJR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)N)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.